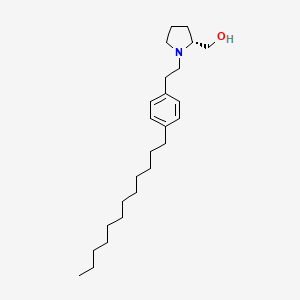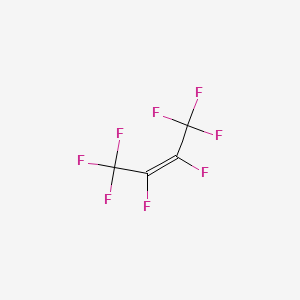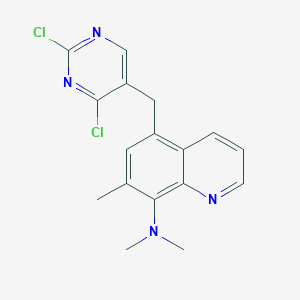
2,4-Dichloro Baquiloprim
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro Baquiloprim is a diaminopyrimidine derivative that acts as a dihydrofolate-reductase inhibitor. This compound is known for its synergistic action with sulphonamides and is primarily used in veterinary medicine to treat respiratory and gastrointestinal infections in cattle and swine .
準備方法
The preparation of 2,4-Dichloro Baquiloprim involves several synthetic routes. One common method starts with m-toluidine as the initial raw material, followed by a Skraup reaction, nitration, and nitroreduction . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2,4-Dichloro Baquiloprim undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,4-Dichloro Baquiloprim has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for accurate data analysis.
Biology: The compound’s inhibitory action on dihydrofolate reductase makes it a valuable tool in studying enzyme inhibition and metabolic pathways.
作用機序
2,4-Dichloro Baquiloprim exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition disrupts the synthesis of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides. As a result, the compound effectively halts the replication of bacteria, making it a potent antibacterial agent . The molecular targets and pathways involved include the folate synthesis pathway and the bacterial DNA replication machinery.
類似化合物との比較
2,4-Dichloro Baquiloprim can be compared with other diaminopyrimidine derivatives such as trimethoprim and pyrimethamine. While all these compounds inhibit dihydrofolate reductase, this compound is unique in its specific structure and the presence of chlorine atoms, which may contribute to its distinct pharmacokinetic properties . Similar compounds include:
Trimethoprim: Another dihydrofolate reductase inhibitor used in both human and veterinary medicine.
Pyrimethamine: Primarily used as an antimalarial agent.
特性
分子式 |
C17H16Cl2N4 |
|---|---|
分子量 |
347.2 g/mol |
IUPAC名 |
5-[(2,4-dichloropyrimidin-5-yl)methyl]-N,N,7-trimethylquinolin-8-amine |
InChI |
InChI=1S/C17H16Cl2N4/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3 |
InChIキー |
ICNMKOPWWYAHIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


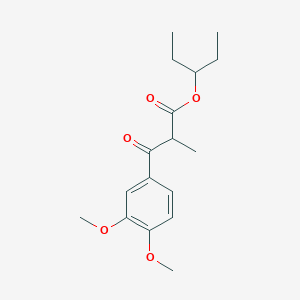
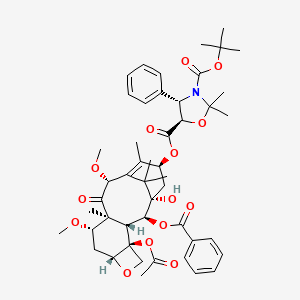

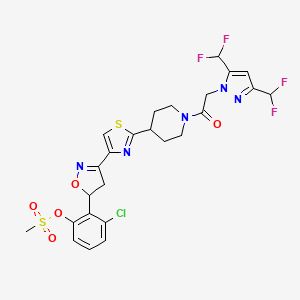

![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
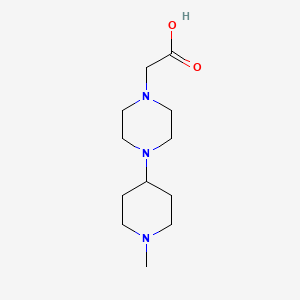
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
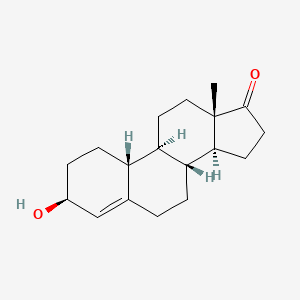
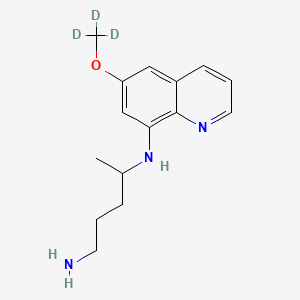
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
